N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
Properties
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-3-22(17-6-4-5-14(2)11-17)26(24,25)18-12-15-7-8-19(23)21-10-9-16(13-18)20(15)21/h4-6,11-13H,3,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTRUXWWLAECEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)S(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure features a pyrroloquinoline core that has been associated with various pharmacological effects. This article reviews the biological activity of this compound based on available literature and recent studies.
- Molecular Formula : C20H22N2O3S
- Molecular Weight : 370.47 g/mol
- Purity : Typically ≥95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- TLR Agonism : Research indicates that similar pyrroloquinoline derivatives can act as agonists for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play a crucial role in the immune response by recognizing pathogen-associated molecular patterns and triggering cytokine production .
- Cytokine Modulation : Compounds with structural similarities have demonstrated the ability to induce the production of pro-inflammatory cytokines such as TNF-α and IL-12. This suggests that this compound may enhance immune responses through cytokine modulation .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
| Study Reference | Biological Activity | Observations |
|---|---|---|
| Layek et al., 2009 | Antimicrobial | Demonstrated effectiveness against various bacterial strains. |
| PMC8292987 | Immune Modulation | Induced significant levels of TNF-α and IL-12 in human PBMCs. |
| BenchChem Data | Cytotoxicity | Exhibited cytotoxic effects in cancer cell lines at specific concentrations. |
Case Study 1: Antimicrobial Activity
In a study conducted by Layek et al. (2009), derivatives of pyrroloquinoline were evaluated for their antimicrobial properties. The compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.
Case Study 2: Immune Response Enhancement
Another investigation focused on the immune-modulatory effects of related compounds on human peripheral blood mononuclear cells (PBMCs). The study found that treatment with these compounds significantly increased the secretion of pro-inflammatory cytokines such as TNF-α and IL-12, suggesting their role in enhancing immune responses .
Comparison with Similar Compounds
2-oxo-N-(4-phenoxyphenyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Key Differences: Substituent on sulfonamide nitrogen: 4-phenoxyphenyl vs. m-tolyl. Molecular weight: 420.49 g/mol (vs. ~405 g/mol estimated for the target compound).
4BP-TQS and TQS Derivatives
- Key Differences: Core structure: Cyclopenta[c]quinoline vs. pyrrolo[3,2,1-ij]quinoline. Functional groups: Bromophenyl (4BP-TQS) or naphthyl (TQS) substituents. Pharmacological relevance: These analogs act as allosteric agonist-PAMs (ago-PAMs) for nicotinic acetylcholine receptors, highlighting the sulfonamide’s role in receptor modulation .
Analogs with Modified Heterocyclic Cores
Spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline] Derivatives
Methyl Ester Derivatives
- Example: Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate.
- Key Differences: Carboxylate ester replaces sulfonamide, altering polarity (logP ~1.31 vs. ~4.2 for sulfonamides). Crystallographic Monoclinic crystal system (space group P21/c) with distinct packing interactions .
Substituent Effects on Physicochemical Properties
- Trends: Bulky aryl groups (e.g., phenoxyphenyl) increase molecular weight and lipophilicity. Electron-withdrawing groups (e.g., chloro) may enhance thermal stability (higher melting points).
Preparation Methods
Vilsmeier–Haack Reaction for Pyrroloquinoline Framework
The Vilsmeier–Haack reaction is a pivotal step for constructing the fused pyrroloquinoline core. As demonstrated in the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes, 7-acetyl-2-arylindoles undergo sequential formylation and cyclization. For the target compound, a similar approach may be employed:
- Formylation : Treat 7-acetyl-2-(m-tolyl)indole with POCl₃ and DMF at 0–5°C to generate a formylated intermediate.
- Cyclization : Heat the intermediate in excess Vilsmeier reagent (POCl₃/DMF) at 80–100°C to induce heteroannulation, forming the pyrroloquinoline scaffold.
This method efficiently establishes the 2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline skeleton with a ketone at position 4, critical for subsequent functionalization.
Palladium-Catalyzed Cyclization
Alternative routes leveraging palladium catalysis, as described in patents, involve:
- Imine Formation : Reflux a ketone (e.g., acetylpyrrole) with 2-haloaniline in dry toluene to form an imine intermediate.
- Cyclization : Catalyze the imine with Pd(OAc)₂ (1–20 mol%), a ligand (e.g., BINAP), and a base (K₂CO₃) in toluene at 100–120°C for 8–24 hours to yield the quinoline core.
This method offers modularity for introducing substituents, such as the m-tolyl group, during the aniline selection stage.
Functional Group Modifications
N-Alkylation for Ethyl Group Incorporation
If the sulfonamide’s ethyl group is absent in the amine precursor, perform N-alkylation:
Ketone Reduction and Oxidation
Ensure the 4-oxo group remains intact by avoiding reducing conditions. If reduction occurs inadvertently, reoxidize with PCC in dichloromethane to restore the ketone.
Optimization and Yield Considerations
Catalytic Efficiency
Solvent and Temperature Effects
- Vilsmeier–Haack Reaction : DMF and POCl₃ at 80°C optimize formylation.
- Sulfonamide Coupling : DMF at 50°C minimizes side reactions.
Analytical Validation
Spectroscopic Characterization
Chromatographic Purity
- HPLC : >95% purity using C18 column (ACN/H₂O gradient).
- Melting Point : 304–305°C (consistent with disubstituted sulfonamides).
Challenges and Mitigation
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of sulfonamide groups to the pyrroloquinoline core. Key steps may include:
- Sulfonylation : Reaction of the pyrroloquinoline precursor with ethyl isocyanate and m-toluidine derivatives under inert conditions (argon/nitrogen) to prevent oxidation .
- Cyclization : Acid- or base-catalyzed cyclization to form the tetrahydroquinoline ring, monitored via thin-layer chromatography (TLC) or HPLC .
- Purification : Column chromatography or recrystallization from ethanol or dichloromethane/hexane mixtures to achieve >95% purity .
- Optimization : Reaction temperatures (60–120°C) and solvent choices (DMF, DMSO) significantly impact yield. For example, elevated temperatures (100°C) in DMF improve sulfonamide coupling efficiency .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodological Answer :
- Spectroscopic Analysis :
- 1H/13C NMR : Confirm regioselectivity of sulfonamide attachment and absence of tautomeric impurities. For example, the ethyl group’s triplet signal (~1.2 ppm) and m-tolyl aromatic protons (6.8–7.2 ppm) are critical markers .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves bond angles and confirms the fused pyrroloquinoline system. Monoclinic space groups (e.g., P21/c) are common for similar analogs .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against targets like 5-lipoxygenase (5-LOX) or histamine receptors using fluorometric assays (IC50 determination). Pyrroloquinoline sulfonamides often show nanomolar affinity due to sulfonamide’s hydrogen-bonding capacity .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity. Dose-response curves (0.1–100 µM) identify therapeutic windows .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replacing m-tolyl with halogenated aryl groups) to assess impact on bioactivity. For example, 4-chlorophenyl analogs show enhanced 5-LOX inhibition .
- Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic effects of substituents on sulfonamide reactivity. Molecular docking (AutoDock Vina) identifies binding poses in enzyme active sites .
Q. What advanced techniques resolve contradictions in crystallographic vs. spectroscopic data?
- Methodological Answer :
- Dynamic NMR : Detect conformational flexibility (e.g., ring puckering in tetrahydroquinoline) causing discrepancies between solution and solid-state structures .
- Variable-Temperature XRD : Resolve thermal motion artifacts. For example, anisotropic displacement parameters in SHELXL refine occupancies of disordered ethyl groups .
- Case Study : A 2022 study resolved conflicting NOE (nuclear Overhauser effect) and XRD data for a similar compound by identifying a minor tautomer (<5%) undetectable by XRD .
Q. How can metabolic stability and degradation pathways be evaluated?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Sulfonamide cleavage (e.g., hydrolysis to sulfonic acid) is a common degradation pathway .
- Forced Degradation Studies : Expose to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation products using UPLC-PDA and HRMS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
